molecular formula C20H21NO4 B2479755 3-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-methylpropanoic acid CAS No. 1340212-59-0

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-methylpropanoic acid

Cat. No. B2479755
CAS RN: 1340212-59-0
M. Wt: 339.391
InChI Key: MFUQQBWVAGQSFP-UHFFFAOYSA-N
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Description

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-2-methylpropanoic acid is an alanine derivative . It is a solid substance with a molecular weight of 325.36 and a molecular formula of C19H19NO4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H21NO4/c1-13(19(22)23)11-21(2)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high solubility in DMSO, with a solubility of 100 mg/mL .

Scientific Research Applications

  • Synthesis of Non-proteinogenic Amino Acids and Derivatives : This compound is used in synthesizing non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivative, which are synthesized from related amino acids in good overall yield (Adamczyk & Reddy, 2001).

  • Development of Novel Hydrogelators and Biomaterials : It has growing interest in biomedical research, especially in the design and development of novel hydrogelators, biomaterials, and therapeutics. The structural and supramolecular features of fluorenylmethoxycarbonyl (Fmoc) amino acids, including this compound, are essential for these applications (Bojarska et al., 2020).

  • Protection of Hydroxy-Groups in Organic Synthesis : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a part of this compound, can protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups, allowing for selective deprotection in organic synthesis (Gioeli & Chattopadhyaya, 1982).

  • Facilitation of Solid Phase Peptide Synthesis : It is utilized in solid-phase peptide synthesis, where the Fmoc group acts as a protecting group for amino acids, enabling the synthesis of complex peptides and small proteins under a variety of conditions (Fields & Noble, 2009).

  • Synthesis of Oligomers from Neuraminic Acid Analogues : This compound is used in the preparation of N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from neuraminic acids, facilitating the synthesis of oligomers of varying lengths (Gregar & Gervay-Hague, 2004).

  • Preparation of Orthogonally Protected Amino Acids : It is crucial in the preparation of orthogonally protected amino acids, such as (2S, 3R)-2-amino-3-methyl-4-phosphonobutyric acid, for use in solid-phase peptide synthesis (Liu et al., 2009).

  • Creation of Linkers for Solid Phase Synthesis : The compound is also instrumental in creating new linkers for solid phase synthesis, enhancing acid stability and facilitating the immobilization and modification of carboxylic acids and amines (Bleicher et al., 2000).

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .

Mechanism of Action

Target of Action

The compound, also known as “3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylpropanoic acid”, is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose, a simple carbohydrate that the body uses for energy .

Mode of Action

Amino acids and their derivatives, like this compound, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, which are hormones that stimulate protein synthesis and muscle growth .

Biochemical Pathways

This compound, being an alanine derivative, may be involved in the alanine cycle. The alanine cycle is a process by which muscles can cycle the byproducts of glucose metabolism to the liver, where they can be processed and removed . This helps maintain energy levels during physical activity .

Pharmacokinetics

Alanine is known to be rapidly absorbed and used by the body . Its bioavailability would be influenced by factors such as the method of administration and the presence of other compounds.

Result of Action

The primary result of this compound’s action would be its potential to enhance physical performance. By influencing the secretion of anabolic hormones and participating in energy metabolism, it could help improve muscle growth and endurance .

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s stability and activity. Additionally, factors such as temperature and the presence of other compounds could also play a role.

: MedChemExpress

properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13(19(22)23)11-21(2)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUQQBWVAGQSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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